molecular formula C22H26N2O3S B3012723 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide CAS No. 1005301-79-0

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide

Cat. No.: B3012723
CAS No.: 1005301-79-0
M. Wt: 398.52
InChI Key: RZNBHSBWQWRKKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide is a compound that belongs to the class of benzenesulfonyl derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The unique structure of this compound, which includes a benzenesulfonyl group attached to a tetrahydroquinoline ring, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via a sulfonylation reaction, where benzenesulfonyl chloride reacts with the tetrahydroquinoline core in the presence of a base such as triethylamine.

    Attachment of the Cyclohexanecarboxamide Group: The final step involves the coupling of the cyclohexanecarboxamide group to the sulfonylated tetrahydroquinoline. This can be achieved through an amide bond formation reaction using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfinyl or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF), mild heating.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfinyl derivatives, thiol derivatives.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential antibacterial and antifungal activities.

    Medicine: Explored for its anticancer properties. The compound has shown potential in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

    N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline: Shares the benzenesulfonyl and tetrahydroquinoline core but lacks the cyclohexanecarboxamide group.

    4-aminobenzenesulfonyl-1,2,3,4-tetrahydroquinoline: Similar structure with an amino group instead of the cyclohexanecarboxamide group.

Uniqueness

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide is unique due to the presence of the cyclohexanecarboxamide group, which may enhance its biological activity and stability. This structural feature distinguishes it from other benzenesulfonyl derivatives and contributes to its diverse range of applications.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c25-22(18-8-3-1-4-9-18)23-19-14-13-17-10-7-15-24(21(17)16-19)28(26,27)20-11-5-2-6-12-20/h2,5-6,11-14,16,18H,1,3-4,7-10,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNBHSBWQWRKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.